(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate
Description
Properties
IUPAC Name |
methyl (E)-3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)16(21)19-9-5-6-13-10-12(11-18-15(13)19)7-8-14(20)22-4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVQCJGHSIKDMY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678407 | |
| Record name | Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-81-4 | |
| Record name | Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on solvent choice and ammonia pressure. Methanol as the solvent at 60°C under 0.30 MPa NH₃ pressure for 6 hours provides a 79% assay yield (HPLC). Substituting methanol with ethanol reduces byproduct formation but lowers reaction rates.
Introduction of the Pivaloyl Group at the 8-Position
Acylation of the secondary amine at the 8-position employs pivaloyl chloride in the presence of a base. Triethylamine in dichloromethane at 0°C minimizes side reactions, achieving >95% conversion. The bulky pivaloyl group necessitates slow addition to prevent N,O-diacylation. Post-reaction, the product is isolated via crystallization from 2-propanol, yielding 87% pure material.
Synthesis of the (E)-Acrylate Moiety
The (E)-configured acrylate is installed via a Horner-Wadsworth-Emmons reaction. The 3-formyl-8-pivaloyl-tetrahydronaphthyridine intermediate reacts with methyl (diethylphosphono)acetate under basic conditions (NaH, THF, 0°C to rt). This method ensures >98% (E)-selectivity, confirmed by ¹H NMR coupling constants (J = 16.2 Hz).
Esterification and Stabilization
Post-olefination, the crude acrylate is esterified with methanol using sulfuric acid (2 mol%) at 60°C. To inhibit polymerization, 0.1% w/w hydroquinone is added. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 65% of the desired ester.
Integrated Synthetic Route
Combining these steps, the overall synthesis proceeds as follows:
Characterization and Analytical Data
The final product is characterized by:
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 16.2 Hz, 1H, CH=CO), 6.45 (d, J = 16.2 Hz, 1H, CH=CO), 4.21 (m, 2H, NCH₂), 3.78 (s, 3H, OCH₃), 1.32 (s, 9H, C(CH₃)₃).
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HPLC : 99.2% purity (C18 column, MeCN:H₂O = 70:30).
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HRMS (ESI+) : m/z calc. for C₁₉H₂₆N₂O₃ [M+H]⁺ 331.2018, found 331.2015.
Challenges and Mitigation Strategies
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Polymerization of Acrylate : Additives like BHT (0.1%) and low-temperature processing suppress radical initiation.
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Regioselective Acylation : Steric hindrance from the tetrahydronaphthyridine ring directs pivaloylation to the 8-position.
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(E)-Selectivity : The HWE reaction’s inherent stereocontrol avoids geometric isomer separation.
Industrial Scalability Considerations
The route avoids chromatographic purification post-cyclization and acylation, favoring crystallization for scalability. Gas-phase esterification methods, as demonstrated in methyl acrylate production , could further streamline large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with key analogs:
Table 1: Structural Features and Substituent Effects
Biological Activity
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, identified by its CAS number 1222533-81-4, is a synthetic compound belonging to the class of naphthyridine derivatives. This article explores its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.37 g/mol. Its structure includes a pivaloyl group attached to a tetrahydro-naphthyridine core, which is essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1222533-81-4 |
| Molecular Formula | C17H22N2O3 |
| Molecular Weight | 302.37 g/mol |
| LogP | 2.65810 |
Antimicrobial Activity
Preliminary studies indicate that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. In vitro tests revealed that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Properties
Research into the anticancer potential of naphthyridine derivatives has gained traction. For example, studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines such as HeLa and A549. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several naphthyridine derivatives on HeLa cells. The results indicated IC50 values ranging from 100 to 300 µg/mL for different analogs. The specific activity of this compound was not directly reported but is hypothesized to be within this range based on structural similarity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many naphthyridine derivatives act as enzyme inhibitors. For example, they may inhibit topoisomerases or kinases involved in cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA structures or bind to DNA repair enzymes.
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been noted in several studies as a pathway through which these compounds exert cytotoxic effects on cancer cells.
Q & A
Q. What are the standard synthetic routes for (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with the construction of the tetrahydronaphthyridine core. A critical step is the introduction of the pivaloyl group and acrylate moiety via cyclization or coupling reactions. For example, 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine intermediates (e.g., carbonitriles or boronic esters) are synthesized first, followed by Horner–Wadsworth–Emmons reactions to append the acrylate group . Key intermediates include 8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile and boronic acid pinacol esters .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the naphthyridine scaffold and substituent positions. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, though less common for intermediates, can resolve stereochemical ambiguities in final products .
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening should focus on enzyme inhibition assays targeting bacterial enoyl-ACP reductase (FabI), given structural similarities to potent FabI inhibitors like (E)-N-methyl-N-(3-methylbenzofuran-2-ylmethyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide . Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and other Gram-positive pathogens are also advised .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
Reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., DBU for deprotection or Pd catalysts for cross-coupling) significantly impact yields. For example, controlled deprotection of acetyl groups using K₂CO₃ in CH₂Cl₂/MeOH mixtures improves efficiency . Scalable routes may employ flow chemistry to enhance reproducibility .
Q. What structural modifications enhance FabI inhibition potency and reduce off-target effects?
Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups on the naphthyridine ring (e.g., oxo or pivaloyl groups) improve FabI binding affinity. Substituting the acrylate’s ester group with amides (e.g., prodrug derivatives) enhances cellular uptake and metabolic stability . Computational docking using X-ray structures of FabI-inhibitor complexes (e.g., PDB: 4KVM) guides rational design .
Q. How do crystallographic data resolve contradictions in proposed binding modes?
X-ray diffraction of enzyme-inhibitor complexes (e.g., FabI bound to AFN-1252 analogs) reveals hydrogen bonding between the naphthyridine core and catalytic residues (Tyr146, Lys164). Discrepancies in activity data across bacterial strains may arise from mutations in the FabI active site, which can be validated via mutagenesis studies .
Q. What strategies mitigate discrepancies in biological activity across assay platforms?
Variations in MIC values may stem from differences in bacterial membrane permeability or assay conditions (e.g., pH, serum protein binding). Normalizing results using internal standards (e.g., triclosan for FabI assays) and employing isogenic bacterial strains with defined FabI mutations improve comparability .
Q. How can prodrug derivatives improve pharmacokinetic profiles?
Prodrug strategies, such as ester-to-amide conversion or incorporation of hydrolyzable groups (e.g., tert-butyldimethylsilyl ethers), enhance oral bioavailability. For example, prodrugs of related acrylamide derivatives show improved plasma stability and tissue penetration in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
